molecular formula C13H19BFNO2 B1442717 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester CAS No. 1544673-68-8

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester

Cat. No. B1442717
M. Wt: 251.11 g/mol
InChI Key: HKWBJTGBUPLUPW-UHFFFAOYSA-N
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Description

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester, also known as AMFPBA, is a boronic acid derivative . It has a CAS Number of 1544673-68-8 and a molecular weight of 251.11 g/mol .


Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is complicated by the high propensity of the liberated diol to regenerate the pinacol boronic ester .


Molecular Structure Analysis

The linear formula of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is C13H19BFNO2 .


Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The molecular weight of 5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is 251.11 g/mol .

Scientific Research Applications

Chemical Modifications and Biological Applications

Boronic acids and pinacol esters are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of complex organic molecules. They are used in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds, which is crucial in the development of pharmaceuticals and organic materials (Heinze et al., 2014).

Therapeutic Potential

Boronic acid derivatives have shown therapeutic potential, including in the treatment of cancer, bacterial infections, and other diseases. Their ability to interact with biological molecules has led to the development of boron-based drugs, such as bortezomib, a proteasome inhibitor used in cancer therapy. The research on similar compounds, like 5-aminolevulinic acid, has provided insights into their application in photodynamic therapy, demonstrating the broader relevance of boronic acids and their derivatives in medical treatments (Gold & Moiin, 2007).

Safety And Hazards

The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWBJTGBUPLUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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